molecular formula C16H12O5 B564984 Physcion-d3 CAS No. 1215751-27-1

Physcion-d3

Cat. No.: B564984
CAS No.: 1215751-27-1
M. Wt: 287.285
InChI Key: FFWOKTFYGVYKIR-BMSJAHLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Physcion-d3 can be synthesized through the deuteration of physcion. The process involves the incorporation of deuterium atoms into the physcion molecule, typically using deuterated reagents and solvents under specific reaction conditions. The deuteration process aims to replace hydrogen atoms with deuterium, resulting in a stable isotope-labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as dynamic light scattering (DLS), Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and X-ray powder diffractometry (XRD) for characterization and quality control .

Chemical Reactions Analysis

Types of Reactions

Physcion-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of different quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Physcion-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Physcion-d3 exerts its effects through various molecular targets and pathways. It acts as an inhibitor of 6-phosphogluconate dehydrogenase, with an IC50 and Kd of 38.5 μM and 26.0 μM, respectively. The compound induces apoptosis and autophagy in cancer cells by generating reactive oxygen species (ROS) and activating caspases 3/7. It also downregulates the expression of Bcl-2 protein, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Emodin: Another anthraquinone derivative with similar biological activities, including laxative and anticancer effects.

    Chrysophanol: Exhibits anti-inflammatory and anticancer properties.

    Aloe-emodin: Known for its laxative and anticancer effects.

Uniqueness of Physcion-d3

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in scientific studies. The deuterium atoms also influence the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

Properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-(trideuteriomethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWOKTFYGVYKIR-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676112
Record name 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215751-27-1
Record name 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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